4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)benzenesulfonamide
Overview
Description
4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of various kinases involved in immune cell signaling and proliferation. BTK inhibition leads to decreased B-cell receptor signaling and impaired B-cell activation, which can be beneficial in the treatment of B-cell malignancies and autoimmune diseases. ITK inhibition reduces T-cell receptor signaling and T-cell activation, which can be beneficial in the treatment of T-cell malignancies and autoimmune diseases. JAK1 inhibition leads to decreased cytokine signaling and impaired immune cell activation, which can be beneficial in the treatment of inflammatory disorders.
Biochemical and Physiological Effects:
4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have potent and selective inhibitory activity against BTK, ITK, and JAK1 kinases. In preclinical studies, 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to inhibit tumor growth and improve survival in various types of cancer, including lymphoma, leukemia, and solid tumors. 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)benzenesulfonamide has also been shown to reduce disease activity in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus. In addition, 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to reduce inflammation and improve lung function in preclinical models of asthma.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)benzenesulfonamide is its potent and selective inhibitory activity against BTK, ITK, and JAK1 kinases, which makes it a promising therapeutic agent for various types of cancer, autoimmune diseases, and inflammatory disorders. However, one of the limitations of 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)benzenesulfonamide is its potential toxicity and side effects, which need to be carefully evaluated in clinical trials.
Future Directions
There are several future directions for the development of 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)benzenesulfonamide. First, clinical trials are needed to evaluate the safety and efficacy of 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)benzenesulfonamide in humans. Second, combination therapy with other targeted agents or immunotherapies may enhance the therapeutic efficacy of 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)benzenesulfonamide in cancer and autoimmune diseases. Third, biomarker studies may help identify patient populations that are most likely to benefit from 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)benzenesulfonamide therapy. Fourth, further preclinical studies are needed to explore the potential of 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)benzenesulfonamide in other disease indications, such as infectious diseases and neurodegenerative disorders.
Scientific Research Applications
4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied in preclinical models of cancer, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)benzenesulfonamide inhibits the activity of various kinases, including BTK, ITK, and JAK1, which are involved in the regulation of immune cell function and proliferation. In vivo studies in mouse models have demonstrated that 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-(3-pyridinylmethyl)benzenesulfonamide can inhibit tumor growth and improve survival in various types of cancer, including lymphoma, leukemia, and solid tumors.
properties
IUPAC Name |
4-methylsulfanyl-3-(morpholine-4-carbonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-26-17-5-4-15(11-16(17)18(22)21-7-9-25-10-8-21)27(23,24)20-13-14-3-2-6-19-12-14/h2-6,11-12,20H,7-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQAOUQLXZBMOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanyl)-3-(morpholin-4-ylcarbonyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.